molecular formula C20H28N4O2 B6474851 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2640978-77-2

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No.: B6474851
CAS No.: 2640978-77-2
M. Wt: 356.5 g/mol
InChI Key: ZKSRJUMIKRIXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazolyl-azetidine carboxamide derivative featuring a tert-butyl substituent at the 2-position of the benzodiazole ring and an oxan-4-yl (tetrahydropyran-4-yl) group linked via a carboxamide bond to the azetidine nitrogen. Its structural design combines a rigid azetidine core with a benzodiazole heterocycle, likely intended to enhance target binding affinity and metabolic stability. The tert-butyl group may contribute to steric shielding of the benzodiazole moiety, while the oxan-4-yl group could improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-6-4-5-7-17(16)24(18)15-12-23(13-15)19(25)21-14-8-10-26-11-9-14/h4-7,14-15H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRJUMIKRIXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

o-Phenylenediamine reacts with tert-butyl isocyanate or tert-butyl carbonyl chloride under acidic conditions to form 2-tert-butyl-1H-benzimidazole. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration. Typical conditions involve refluxing in acetic acid or hydrochloric acid, yielding the benzimidazole in 65–85% purity.

Alternative Alkylation Strategies

Post-cyclization alkylation using tert-butyl bromide or tert-butyl triflate in the presence of a base (e.g., K₂CO₃) provides a late-stage route to install the tert-butyl group. This method avoids competing N-alkylation by leveraging the lower nucleophilicity of the benzimidazole NH group.

Azetidine Ring Formation and Functionalization

Azetidine rings are constructed via cyclization or ring-opening reactions, followed by functionalization at the 3-position.

Cyclization of 1,3-Dihalopropanes

Reaction of 1,3-dibromopropane with ammonia or benzylamine under high-pressure conditions generates azetidine. For example, 1-benzylazetidine-2-carboxylic acid is synthesized via bromoalkane cyclization, as detailed in the CN103467350A patent. The tert-butoxycarbonyl (Boc) group is introduced to protect the azetidine nitrogen during subsequent steps.

1-Azabicyclo[1.1.0]Butane (ABB) Intermediates

ABB, generated from allylamine hydrobromide and PhLi, serves as a versatile intermediate for 3-substituted azetidines. Reaction with electrophiles (e.g., iodine or TsCl) yields 3-iodoazetidines, which are pivotal for coupling with benzodiazoles (Figure 1).

Figure 1: Synthesis of 3-iodoazetidine via ABB intermediate.

Coupling of Benzodiazole to Azetidine

The benzodiazole and azetidine moieties are linked via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution

3-Iodoazetidine derivatives react with the deprotonated NH of 2-tert-butylbenzimidazole in the presence of a base (e.g., NaH) to form the C–N bond. Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize yield (70–90%). Steric hindrance from the tert-butyl group necessitates extended reaction times (24–48 hours).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos enables C–N bond formation between azetidine bromides and benzimidazole. This method offers superior regioselectivity for sterically hindered systems, with yields up to 85%.

Carboxamide Formation with Oxan-4-amine

The azetidine carboxylic acid is activated and coupled to oxan-4-amine (tetrahydropyran-4-amine) via amide bond formation.

Acid Chloride Activation

Azetidine-1-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with oxan-4-amine in dichloromethane. Triethylamine neutralizes HCl, yielding the carboxamide in 75–90% purity.

Coupling Reagents

HATU or EDCI-mediated coupling in DMF or CH₂Cl₂ achieves efficient amidation under mild conditions (0–25°C). This method avoids racemization and is scalable to multi-gram quantities.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Final compounds are characterized by:

  • ¹H/¹³C NMR : Confirms substitution patterns and tert-butyl integration.

  • HRMS : Validates molecular weight (C₁₉H₂₅N₅O₂ requires m/z 367.42).

  • X-ray Crystallography : Resolves stereochemistry for chiral intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
SNAr Coupling70–8590–95No metal catalystsLong reaction times
Buchwald-Hartwig80–9085–90High regioselectivityCostly palladium catalysts
HATU-Mediated Amidation75–9095–99Mild conditionsRequires anhydrous solvents

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with benzimidazolone and benzodiazole derivatives, particularly those explored as kinase or enzyme inhibitors. A key analogue is N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 2) .

Feature Target Compound Compound 2
Core Heterocycle 1H-1,3-benzodiazole with 2-tert-butyl 1H-1,3-benzodiazol-2-one (oxidized form)
Linked Ring System Azetidine (4-membered ring) Piperidine (6-membered ring)
Carboxamide Substituent Oxan-4-yl (tetrahydropyran-4-yl) 3-Fluorophenyl
Synthetic Yield Not reported in evidence 63% yield via reaction of piperidin-4-yl-benzimidazolone with 3-F-phenyl isocyanate

Functional Implications

  • Ring Size and Conformation : The azetidine in the target compound introduces greater ring strain compared to the piperidine in Compound 2. This may enhance binding to flat, shallow enzyme pockets (e.g., kinases) by enforcing a specific conformation.
  • The oxan-4-yl group vs. 3-fluorophenyl suggests divergent solubility profiles: the former enhances hydrophilicity, while the latter introduces aromatic π-stacking interactions.

Pharmacological and Selectivity Data (Hypothetical)

While direct data for the target compound is absent in the provided evidence, insights can be inferred from related compounds:

  • Compound 2 showed moderate activity as an inhibitor of 8-oxo-guanine glycosylase (IC₅₀ ~150 nM). The target compound’s azetidine core and tert-butyl group may enhance selectivity for analogous targets by reducing off-target interactions.

Biological Activity

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a compound that combines a benzodiazole moiety with an azetidine and a carboxamide functional group. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its possible pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C20_{20}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 356.5 g/mol
  • CAS Number : 2640978-77-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The benzodiazole ring is known for engaging in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds containing the benzodiazole structure often exhibit antimicrobial properties. For example, derivatives of benzodiazole have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be linked to its ability to inhibit key inflammatory pathways. Studies on similar benzodiazole derivatives have demonstrated their capacity to reduce pro-inflammatory cytokines, suggesting that this compound may also possess similar effects.

Anticancer Properties

Emerging data suggest that compounds with a benzodiazole framework may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial properties of related benzodiazole derivatives, finding significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2 Evaluated anti-inflammatory effects in animal models, reporting reduced levels of TNF-alpha and IL-6 after treatment with benzodiazole derivatives .
Study 3 Analyzed anticancer activity in vitro, demonstrating that benzodiazole compounds induced apoptosis in human breast cancer cells .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, particularly for the azetidine ring and tert-butyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, though challenges arise due to conformational flexibility in the oxan-4-yl moiety .
  • HPLC-PDA : Assesses purity (>95% required for biological assays), with mobile phases adjusted to resolve polar byproducts .

How can researchers design experiments to evaluate this compound’s biological activity, such as enzyme inhibition or receptor binding?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands in dose-response studies (e.g., IC50 determination) with recombinant enzymes (e.g., kinases or proteases) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor interactions, requiring immobilization of the target protein on sensor chips .
  • Cellular Assays : Measure downstream effects (e.g., apoptosis, proliferation) in cell lines overexpressing the target receptor, with controls for off-target effects .

What computational strategies are employed to predict reactivity and optimize the compound’s interaction with biological targets?

Advanced Research Question

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for benzodiazole formation) to identify energy barriers and optimize catalysts .
  • Molecular Dynamics (MD) : Models ligand-target binding dynamics, focusing on the azetidine ring’s conformational flexibility in solvated environments .
  • Docking Studies : Virtual screening against target protein libraries (e.g., kinase family) prioritizes analogs with improved binding affinity .

How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Advanced Research Question

  • Scaffold Modifications : Synthesize analogs with variations in the tert-butyl group, oxan-4-yl substituent, or benzodiazole ring. For example:

    ModificationBiological Impact
    Oxan-4-yl → PiperidineAlters solubility and membrane permeability
    tert-Butyl → CyclopropylReduces steric hindrance in binding pockets
  • Data Integration : Use multivariate analysis to correlate structural descriptors (e.g., LogP, polar surface area) with activity data .

How should researchers address contradictory data in biological assays, such as inconsistent IC50 values across studies?

Advanced Research Question

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and assess inter-lab variability in protocol execution .
  • Proteomic Profiling : Screen for off-target interactions using protein microarrays or thermal shift assays to explain discrepancies .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (see SDS for specific hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., from benzodiazole synthesis) for specialized disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.